molecular formula C14H9B B1600678 1-Bromo-2-phenylethynyl-benzene CAS No. 21375-88-2

1-Bromo-2-phenylethynyl-benzene

Cat. No.: B1600678
CAS No.: 21375-88-2
M. Wt: 257.12 g/mol
InChI Key: IFCMLNNQRSTEGN-UHFFFAOYSA-N
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Description

. It consists of a benzene ring substituted with a bromine atom and a phenylethynyl group. This compound is known for its strong acrid odor and is commonly used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-phenylethynyl-benzene can be synthesized through several methods, including the bromination of phenylethyne. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-phenylethynyl-benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form phenylbromoacetic acid.

  • Reduction: Reduction reactions can lead to the formation of 1-bromo-2-phenylethanol.

  • Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Phenylbromoacetic acid from oxidation.

  • 1-bromo-2-phenylethanol from reduction.

  • Various substituted phenylbromides from substitution reactions.

Scientific Research Applications

1-Bromo-2-phenylethynyl-benzene is widely used in scientific research due to its reactivity and versatility. It serves as a building block in the synthesis of more complex organic molecules and is used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The compound exerts its effects through its reactivity with various functional groups in organic molecules. It can act as an electrophile in substitution reactions and as a precursor in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

  • 1-bromo-4-ethynylbenzene

  • 1-bromo-2-ethynylbenzene

  • 1-bromo-2-phenylethanol

  • Phenylbromoacetic acid

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Properties

IUPAC Name

1-bromo-2-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCMLNNQRSTEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452696
Record name 1-BROMO-2-PHENYLETHYNYL-BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21375-88-2
Record name 1-BROMO-2-PHENYLETHYNYL-BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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